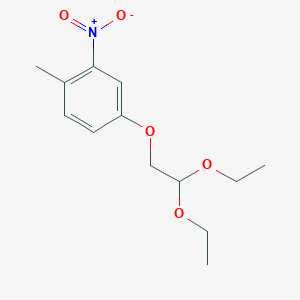
4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene
Vue d'ensemble
Description
4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene is an organic compound with a complex structure, characterized by the presence of diethoxyethoxy, methyl, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene typically involves multiple steps. One common method starts with the reaction of p-cresol with sodium hydride in N,N-dimethylformamide (DMF) at low temperatures (0-20°C). This is followed by the addition of bromoacetaldehyde diethyl acetal and refluxing the mixture overnight. The product is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitrobenzene derivative with oxidized side chains.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the ethoxy groups with other functional groups.
Applications De Recherche Scientifique
4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The diethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Diethoxyethoxy)toluene: Similar structure but lacks the nitro group.
1-Bromo-4-(2,2-diethoxyethoxy)benzene: Similar structure with a bromine atom instead of a nitro group.
Ethanol, 2-(2,2-diethoxyethoxy)-: Similar ethoxyethoxy group but different core structure.
Uniqueness
4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both diethoxyethoxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
4-(2,2-diethoxyethoxy)-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-4-17-13(18-5-2)9-19-11-7-6-10(3)12(8-11)14(15)16/h6-8,13H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLMZNXWRBUHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=C(C=C1)C)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
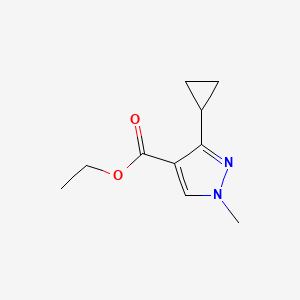
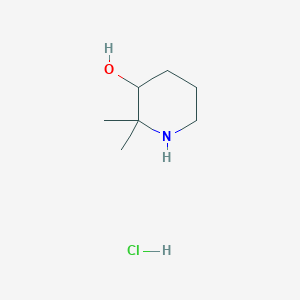
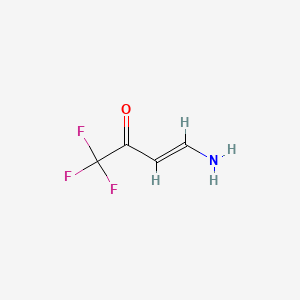
![2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2785320.png)

![6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2785324.png)
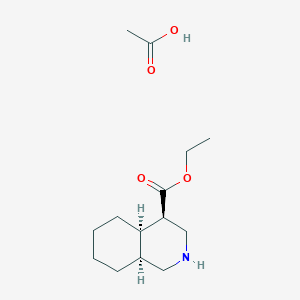
![1-(4-CHLOROBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2785327.png)
![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/new.no-structure.jpg)
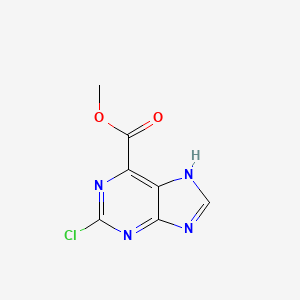

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)
![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}quinoline-2-carboxamide](/img/structure/B2785335.png)
